molecular formula C23H29N3O2 B4803412 1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE

1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4803412
M. Wt: 379.5 g/mol
InChI Key: XOJPVRBGQWCZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

The synthesis of 1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with 3-chloropropylamine to form 3-(2,6-dimethylphenoxy)propylamine. This intermediate is then reacted with 2-(chloromethyl)-1H-benzimidazole in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to 60°C .

Chemical Reactions Analysis

1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects. The morpholine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18-7-5-8-19(2)23(18)28-14-6-11-26-21-10-4-3-9-20(21)24-22(26)17-25-12-15-27-16-13-25/h3-5,7-10H,6,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPVRBGQWCZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 3
1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 5
Reactant of Route 5
1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 6
Reactant of Route 6
1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE

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